ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate
Description
Ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core substituted with a methyl group at position 1, a phenylsulfanylmethyl group at position 3, and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 1-methyl-3-(phenylsulfanylmethyl)thieno[2,3-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-3-20-16(19)14-9-12-13(17-18(2)15(12)22-14)10-21-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRGAMRWKYOIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N(N=C2CSC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylsulfanyl group: This step often involves nucleophilic substitution reactions where a phenylsulfanyl group is introduced to the core structure.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways and interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and substituent effects among analogous thieno[2,3-c]pyrazole derivatives:
Key Observations:
- Electron Effects : The phenylsulfanylmethyl group in the target compound provides electron density via sulfur, contrasting with the electron-withdrawing CF₃ group in , which may reduce reactivity in nucleophilic environments.
- Steric Hindrance : Bulky substituents (e.g., 1,3-diphenyl in ) hinder molecular packing, affecting crystallinity and melting points.
Spectroscopic and Physicochemical Data
13C NMR Shifts :
- Target Compound (estimated) : Peaks at ~160–164 ppm (ester C=O), 128–132 ppm (aromatic carbons), and 38–40 ppm (methyl groups) .
- Methyl 3-Methyl Derivative : C=O at 164.22 ppm; aromatic carbons at 128–130 ppm.
- Ethyl 3-Trifluoromethyl Derivative : CF₃ causes deshielding, shifting adjacent carbons upfield .
- Melting Points: Bulky substituents (e.g., diphenyl ) increase melting points (>200°C) due to dense crystal packing. Amino-substituted derivatives exhibit lower melting points (~150–170°C) due to hydrogen-bond disruption.
ADMET and Toxicity Predictions
- LogP Values: The phenylsulfanylmethyl group increases hydrophobicity (estimated LogP ~3.5) compared to amino-substituted derivatives (LogP ~2.0) .
- Metabolic Stability : CF₃-substituted analogues resist oxidative metabolism, whereas sulfur-containing compounds may undergo sulfoxidation, affecting half-life.
Biological Activity
Ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate is a compound belonging to the thieno[2,3-c]pyrazole class, which has garnered interest due to its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O2S2
- Molecular Weight : 332.436 g/mol
- CAS Number : 1484419
- Structural Characteristics : The compound features a thieno[2,3-c]pyrazole core substituted with a phenylsulfanyl group and an ethyl ester at the carboxylic acid position, contributing to its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that compounds in the thieno[2,3-c]pyrazole series exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thieno[2,3-c]pyrazoles showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. This compound was noted for its moderate activity against specific bacterial strains, suggesting potential as an antimicrobial agent .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Thieno[2,3-c]pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The compound's ability to modulate inflammatory responses could be beneficial in treating conditions like arthritis and other inflammatory disorders .
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : The compound could interact with various receptors implicated in inflammation and cancer progression.
Research Findings and Case Studies
A summary of recent findings regarding the biological activity of similar thieno[2,3-c]pyrazole compounds is presented below:
Q & A
Basic: What are the optimal reaction conditions for synthesizing ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate?
The synthesis of pyrazole-thiophene hybrids typically involves multi-step reactions, including cyclization and functionalization. Key parameters include:
- Solvent selection : Ethanol is commonly used due to its polarity and ability to dissolve intermediates while facilitating nucleophilic substitutions .
- Catalysts : Triethylamine (TEA) is effective for deprotonation and accelerating thioether bond formation during the introduction of the phenylsulfanyl group .
- Temperature control : Reactions are often conducted at reflux (70–80°C) to balance reaction kinetics and thermal stability of intermediates.
Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75%) and minimize side products like over-alkylated derivatives .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole and thiophene rings. The methylene bridge (CH-S) appears as a triplet at ~4.3 ppm in H NMR .
- IR Spectroscopy : Stretching vibrations for ester carbonyl (C=O, ~1700 cm) and thioether (C-S, ~650 cm) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 359.08) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) and detects trace impurities .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
Comparative studies of analogs reveal:
Methodological Insight : Use computational docking (e.g., AutoDock Vina) to predict substituent effects on target binding before synthesis .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., anti-inflammatory vs. antitumor assays) may arise from:
- Assay conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Metabolic interference : Hepatic metabolites (e.g., hydrolyzed carboxylate) may exhibit off-target effects .
Resolution Strategy :
Standardize assays using ISO-certified cell lines and controls.
Perform metabolite profiling (LC-MS/MS) to identify active species .
Advanced: What catalytic strategies improve atom economy in synthesizing the thieno[2,3-c]pyrazole core?
- Palladium-catalyzed cyclization : Using formic acid derivatives as CO surrogates enables one-pot annulation with nitroarenes, reducing steps and waste .
- Microwave-assisted synthesis : Reduces reaction time (from 12h to 2h) and improves regioselectivity (>90%) .
Advanced: How does the sulfur atom in the phenylsulfanyl group affect structure-activity relationships (SAR)?
- Electron donation : The thioether’s lone pairs enhance π-stacking with aromatic residues in enzyme active sites (e.g., COX-2), boosting anti-inflammatory activity .
- Oxidative susceptibility : The S-CH bridge may form sulfoxide metabolites, altering pharmacokinetics. Use stability studies (e.g., HO exposure) to assess liability .
Advanced: What role do transition-metal catalysts play in functionalizing the pyrazole ring?
- Suzuki-Miyaura coupling : Palladium catalysts enable aryl boronic acid additions at the 5-position, diversifying substituents while retaining ester integrity .
- N-Methylation : Cu(I)-mediated methylation at N1 prevents undesired N3 reactivity, critical for maintaining regiochemical control .
Basic: How can researchers validate the purity and identity of synthesized batches?
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- X-ray crystallography : Resolve crystal structures to unambiguously assign regiochemistry (e.g., thiophene-pyrazole fusion) .
Advanced: What pharmacological models are suitable for evaluating this compound’s therapeutic potential?
- In vitro :
- Anticancer : NCI-60 cell panel screening with GI determination .
- Antimicrobial : Broth microdilution assays against Gram-positive pathogens (e.g., S. aureus) .
- In vivo : Murine collagen-induced arthritis models for anti-inflammatory profiling .
Advanced: How can regioselectivity challenges during thieno[2,3-c]pyrazole formation be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
